REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5](-[c:6]2[cH:7][cH:8][c:9]([O:10][C:11](=[O:12])[c:13]3[cH:14][cH:15][c:16]([O:17][CH:18]([CH3:19])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[cH:26][cH:27]3)[cH:28][cH:29]2)[cH:30][cH:31]1.[CH2:32]([O:33][C:34]([c:35]1[cH:36][cH:37][c:38](-[c:39]2[cH:40][cH:41][c:42]([OH:43])[cH:44][cH:45]2)[cH:46][cH:47]1)=[O:48])[CH3:49].[CH2:83]([O:84][C:85]([c:86]1[cH:87][cH:88][c:89](-[c:90]2[cH:91][cH:92][c:93]([O:94][CH:95]([CH3:96])[CH2:97][CH2:98][CH2:99][CH2:100][CH2:101][CH3:102])[cH:103][cH:104]2)[cH:105][cH:106]1)=[O:107])[CH3:108].[CH3:112][OH:113].[CH3:115][CH2:116][OH:117].[CH3:118][c:119]1[cH:120][cH:121][cH:122][cH:123][cH:124]1.[ClH:111].[F:52][c:53]1[cH:54][cH:55][c:56]([O:59][C:60](=[O:61])[c:62]2[cH:63][cH:64][c:65](-[c:68]3[cH:69][cH:70][c:71]([O:74][CH:75]([CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH3:81])[CH3:82])[cH:72][cH:73]3)[cH:66][cH:67]2)[cH:57][cH:58]1.[K+:51].[Na+:110].[OH-:109].[OH-:50].[OH2:114]>>[O:59]=[C:60]([OH:61])[c:62]1[cH:63][cH:64][c:65](-[c:68]2[cH:69][cH:70][c:71]([O:74][CH:75]([CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH3:81])[CH3:82])[cH:72][cH:73]2)[cH:66][cH:67]1
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Name
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CCCCCCC(C)Oc1ccc(C(=O)Oc2ccc(-c3ccc(Br)cc3)cc2)cc1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCC(C)Oc1ccc(C(=O)Oc2ccc(-c3ccc(Br)cc3)cc2)cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CCOC(=O)c1ccc(-c2ccc(O)cc2)cc1
|
Name
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CCCCCCC(C)Oc1ccc(-c2ccc(C(=O)OCC)cc2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCC(C)Oc1ccc(-c2ccc(C(=O)OCC)cc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CCCCCCC(C)Oc1ccc(-c2ccc(C(=O)Oc3ccc(F)cc3)cc2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCC(C)Oc1ccc(-c2ccc(C(=O)Oc3ccc(F)cc3)cc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCC(C)Oc1ccc(-c2ccc(C(=O)O)cc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |